molecular formula C14H20N2O2 B13338290 Benzyl (3R,4S)-3-amino-4-methylpiperidine-1-carboxylate

Benzyl (3R,4S)-3-amino-4-methylpiperidine-1-carboxylate

Cat. No.: B13338290
M. Wt: 248.32 g/mol
InChI Key: SRPCZFCRBYSYDY-AAEUAGOBSA-N
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Description

Benzyl (3R,4S)-3-amino-4-methylpiperidine-1-carboxylate is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3R,4S)-3-amino-4-methylpiperidine-1-carboxylate typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the kinetic separation of racemic mixtures using chiral lithium amides . Another approach is the use of glycine ethyl ester as a raw material, followed by amino-addition, protective group strategies, and ring closure reactions .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3R,4S)-3-amino-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.

Scientific Research Applications

Benzyl (3R,4S)-3-amino-4-methylpiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a ligand in the study of enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Benzyl (3R,4S)-3-amino-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (3R,4S)-3-amino-4-methylpiperidine-1-carboxylate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This stereochemistry can influence the compound’s binding affinity to molecular targets, making it a valuable tool in drug discovery and development.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

benzyl (3R,4S)-3-amino-4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C14H20N2O2/c1-11-7-8-16(9-13(11)15)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3/t11-,13-/m0/s1

InChI Key

SRPCZFCRBYSYDY-AAEUAGOBSA-N

Isomeric SMILES

C[C@H]1CCN(C[C@@H]1N)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1CCN(CC1N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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